![molecular formula C23H29N3O3 B236948 Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236948.png)
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate, also known as MEH-PPV, is a conjugated polymer with unique optical and electronic properties. It has been extensively studied for its potential use in optoelectronic devices, such as organic solar cells, light-emitting diodes, and field-effect transistors. In
作用機序
The mechanism of action of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices involves the absorption of light, generation of excitons, and separation of charge carriers. When Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate absorbs light, it generates excitons, which are electron-hole pairs. These excitons can then be separated into free charge carriers, which can be collected as current in a device.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. However, some studies have suggested that Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate may have antioxidant properties and could potentially be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in optoelectronic devices is its high absorption coefficient, which allows for efficient conversion of light into electrical energy. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate also has high charge carrier mobility and efficient energy transfer, which can improve device performance. However, Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be difficult to process and has poor stability, which can limit its application in some devices.
将来の方向性
There are several future directions for research on Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate. One area of focus is improving the stability and processability of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate to expand its application in optoelectronic devices. Another area of research is exploring the potential use of Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in biological imaging and sensing. Additionally, there is potential for using Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate in the development of new materials for energy storage and conversion.
合成法
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate can be synthesized through a variety of methods, including Suzuki coupling, Stille coupling, and Grignard metathesis. One commonly used method involves the reaction of 2,5-dibromo-3-ethylthiophene with 4-ethylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with 4-(4-ethylpiperazin-1-yl)aniline in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate.
科学的研究の応用
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has been extensively studied for its potential use in optoelectronic devices. Its unique optical and electronic properties, including high absorption coefficient, high charge carrier mobility, and efficient energy transfer, make it a promising material for organic solar cells, light-emitting diodes, and field-effect transistors. Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate has also been used as a fluorescent probe for biological imaging and sensing.
特性
製品名 |
Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
|---|---|
分子式 |
C23H29N3O3 |
分子量 |
395.5 g/mol |
IUPAC名 |
methyl 3-[(4-ethylbenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H29N3O3/c1-4-17-6-8-18(9-7-17)22(27)24-20-16-19(23(28)29-3)10-11-21(20)26-14-12-25(5-2)13-15-26/h6-11,16H,4-5,12-15H2,1-3H3,(H,24,27) |
InChIキー |
BGLGASAVCRNWHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



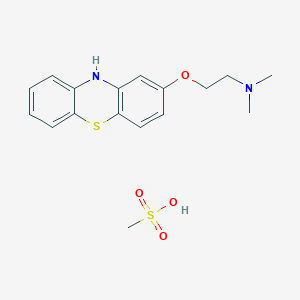
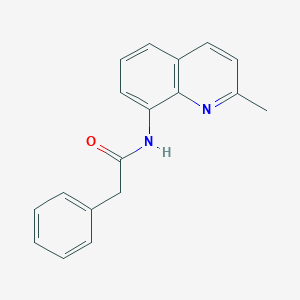
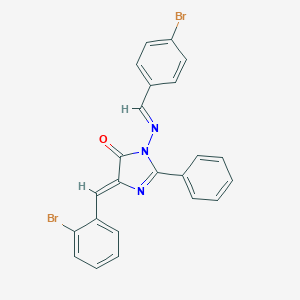
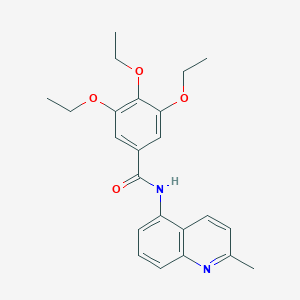
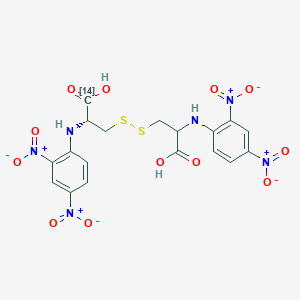

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
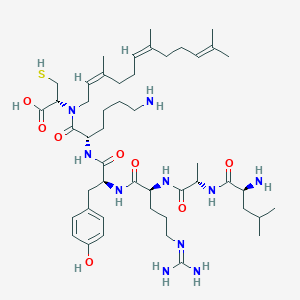
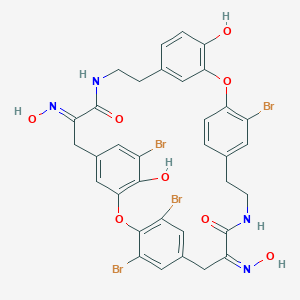

![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B236915.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236943.png)